molecular formula C30H28O9 B13086336 GnemontaninE

GnemontaninE

Cat. No.: B13086336
M. Wt: 532.5 g/mol
InChI Key: WYHOIPCIJQFCKG-OQGMSKNBSA-N
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Description

GnemontaninE is a chemical compound that belongs to the class of montanine-type alkaloids These alkaloids are known for their complex structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnemontaninE involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a copper-catalyzed [3 + 2] annulation reaction, followed by Pictet–Spengler cyclization and epoxide opening. These steps are crucial for forming the challenging C1-C11a bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

GnemontaninE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of GnemontaninE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

GnemontaninE can be compared with other montanine-type alkaloids, such as:

  • Montanine
  • Pancracine
  • Brunsvigine

These compounds share similar structural features but may differ in their specific biological activities and mechanisms of action. This compound is unique due to its specific molecular structure and the particular pathways it affects .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

InChI

InChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30+/m1/s1

InChI Key

WYHOIPCIJQFCKG-OQGMSKNBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3)O)O)[C@H](C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

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